molecular formula C20H31N5O3 B7001584 N-[5-[[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-methylcarbamoyl]amino]pyridin-2-yl]-N-methylacetamide

N-[5-[[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-methylcarbamoyl]amino]pyridin-2-yl]-N-methylacetamide

Cat. No.: B7001584
M. Wt: 389.5 g/mol
InChI Key: VEJJJSVPNGVUCW-UQJFVLDMSA-N
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Description

N-[5-[[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-methylcarbamoyl]amino]pyridin-2-yl]-N-methylacetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes a pyridine ring, a cyclopentyl group, and a methoxypyrrolidine moiety, making it a subject of interest for researchers exploring new therapeutic agents.

Properties

IUPAC Name

N-[5-[[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-methylcarbamoyl]amino]pyridin-2-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O3/c1-14(26)23(2)19-9-8-15(12-21-19)22-20(27)24(3)17-6-5-7-18(17)25-11-10-16(13-25)28-4/h8-9,12,16-18H,5-7,10-11,13H2,1-4H3,(H,22,27)/t16?,17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJJJSVPNGVUCW-UQJFVLDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=NC=C(C=C1)NC(=O)N(C)C2CCCC2N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)C1=NC=C(C=C1)NC(=O)N(C)[C@H]2CCC[C@H]2N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-methylcarbamoyl]amino]pyridin-2-yl]-N-methylacetamide typically involves multiple steps:

    Formation of the Methoxypyrrolidine Moiety: This step involves the reaction of a suitable pyrrolidine derivative with methanol under acidic or basic conditions to introduce the methoxy group.

    Cyclopentyl Group Introduction: The cyclopentyl group is introduced through a cyclization reaction, often using a cyclopentane derivative and appropriate catalysts.

    Pyridine Ring Functionalization: The pyridine ring is functionalized through a series of substitution reactions, where the amino and carbamoyl groups are introduced.

    Final Coupling: The final step involves coupling the methoxypyrrolidine-cyclopentyl intermediate with the functionalized pyridine derivative under controlled conditions, often using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.

    Use of Catalysts: Catalysts are employed to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-[[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-methylcarbamoyl]amino]pyridin-2-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine ring or other parts of the molecule are replaced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Products with fewer oxygen-containing functional groups.

    Substituted Derivatives: Products with different functional groups replacing the original ones.

Scientific Research Applications

N-[5-[[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-methylcarbamoyl]amino]pyridin-2-yl]-N-methylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its unique structure.

    Biological Studies: The compound is used in biological assays to understand its interaction with various biological targets.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs.

    Chemical Biology: Researchers use it to study the mechanisms of action of similar compounds and their effects on biological systems.

Mechanism of Action

The mechanism of action of N-[5-[[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-methylcarbamoyl]amino]pyridin-2-yl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    N-[5-[[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-methylcarbamoyl]amino]pyridin-2-yl]-N-ethylacetamide: Similar structure with an ethyl group instead of a methyl group.

    N-[5-[[[(1S,2R)-2-(3-hydroxypyrrolidin-1-yl)cyclopentyl]-methylcarbamoyl]amino]pyridin-2-yl]-N-methylacetamide: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

N-[5-[[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-methylcarbamoyl]amino]pyridin-2-yl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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